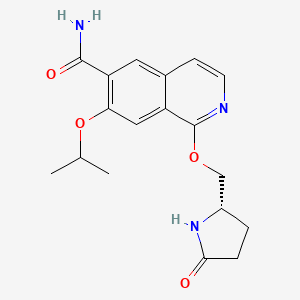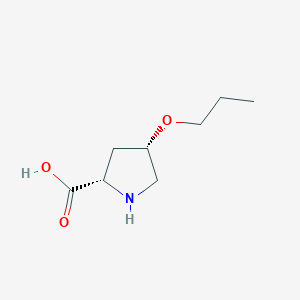![molecular formula C13H17NO4 B12858692 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12858692.png)
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- is a compound belonging to the oxazolidinone class. Oxazolidinones are known for their antibacterial properties and have gained significant attention in the pharmaceutical industry. This particular compound features a unique structure that includes a hydroxyethyl group and a methoxymethyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-(2-hydroxyethyl)phenylamine with glycidol to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- undergoes several types of chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amine derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups using reagents like halides or acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: Its potential as an antibacterial agent is explored for treating infections caused by multidrug-resistant bacteria.
Industry: The compound is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The antibacterial activity of 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- is primarily due to its ability to inhibit protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction. This mechanism is similar to other oxazolidinones, making it effective against a wide range of Gram-positive pathogens.
Comparison with Similar Compounds
Similar compounds in the oxazolidinone class include linezolid and tedizolid. While linezolid was the first oxazolidinone antibiotic introduced, tedizolid is a newer drug with a better safety profile and once-daily dosing. Compared to these compounds, 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- offers unique structural features that may contribute to different pharmacokinetic and pharmacodynamic properties. Its distinct hydroxyethyl and methoxymethyl groups differentiate it from other oxazolidinones, potentially offering advantages in specific applications.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H17NO4/c1-17-9-12-8-14(13(16)18-12)11-4-2-10(3-5-11)6-7-15/h2-5,12,15H,6-9H2,1H3 |
InChI Key |
YQZKCGSEOBRNRK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


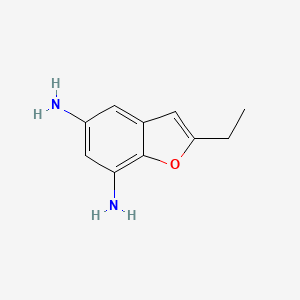

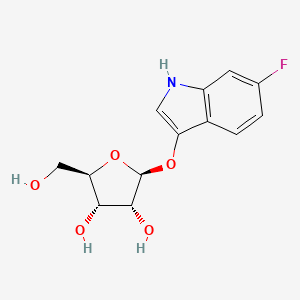
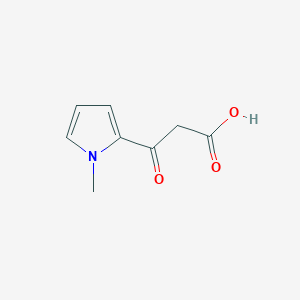
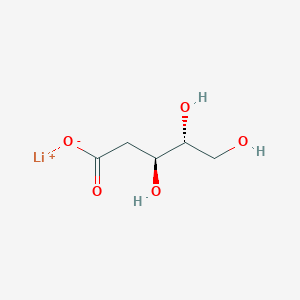
![2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole](/img/structure/B12858634.png)
![2-(Bromomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12858641.png)
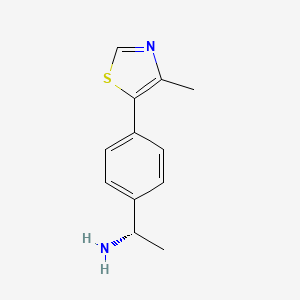
![n2-Ethyl-4-methoxy-4h-furo[3,2-b]pyrrole-2,5-diamine](/img/structure/B12858649.png)
![(2S,4R)-1-((S)-2-(2-(2-(4-(4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12858652.png)
